molecular formula C20H17NO5 B11388602 ethyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11388602
M. Wt: 351.4 g/mol
InChI Key: ACHHLYSOHLUCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and an amido group attached to the chromene core. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves multi-step reactions. One common method includes the cyclization of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base to form the chromene core. This is followed by the introduction of the amido group through an amide coupling reaction with the appropriate amine. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may utilize green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as solvents are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amido or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ETHYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, leading to its potential use in treating neurological disorders. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE
  • ETHYL 5-HYDROXY-4-OXO-4H-CHROMENE-2-CARBOXYLATE
  • ETHYL 8-AMINO-6-BROMO-4-OXO-4H-CHROMENE-2-CARBOXYLATE

Uniqueness

ETHYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the amido group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[(6-methyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-3-25-20(24)13-5-7-14(8-6-13)21-19(23)18-11-16(22)15-10-12(2)4-9-17(15)26-18/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

ACHHLYSOHLUCEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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